molecular formula C26H25N3OS B5121084 3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one

3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one

Cat. No. B5121084
M. Wt: 427.6 g/mol
InChI Key: SCZDWWWCUJAVTH-SIFMURAYSA-N
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Description

3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidinone derivative that possesses a variety of biological activities, making it a promising candidate for drug development and other scientific research applications.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and cellular processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one can exert a variety of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as microbiology and biochemistry.

Synthesis Methods

The synthesis of 3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one is typically achieved through a multi-step process involving the reaction of various starting materials. One commonly used method involves the reaction of 2-mercaptoacetic acid with benzylamine to form the thiazolidinone ring, which is then reacted with 4-(dimethylamino)benzaldehyde and benzyl chloride to form the final product.

Scientific Research Applications

3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one has been found to possess a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. As a result, this compound has been studied extensively for its potential use in drug development and other scientific research applications.

properties

IUPAC Name

(5Z)-3-benzyl-2-benzylimino-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3OS/c1-28(2)23-15-13-20(14-16-23)17-24-25(30)29(19-22-11-7-4-8-12-22)26(31-24)27-18-21-9-5-3-6-10-21/h3-17H,18-19H2,1-2H3/b24-17-,27-26?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZDWWWCUJAVTH-SIFMURAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one

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